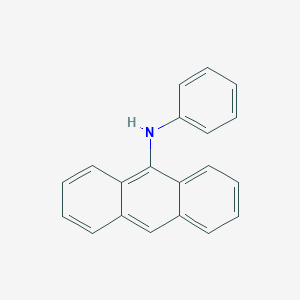

N-Phenylanthracen-9-amine

Übersicht

Beschreibung

N-Phenylanthracen-9-amine is a useful research compound. Its molecular formula is C20H15N and its molecular weight is 269.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cyclometallation with Palladium(II) Compounds

The cyclometallation of anthracen-9-ylmethylene-phenyl-amine, a compound related to N-Phenylanthracen-9-amine, has been studied with palladium(II) compounds. This process leads to the formation of a new type of endocyclic six-membered cyclopalladated organic imine, which contains a metallated aromatic carbon atom (Albert, Bosque, Granell, & Tavera, 2000).

Fluorescent Chitosan Derivatives for Medical Applications

Research has focused on creating innovative chitosan derivatives for medical applications, involving the synthesis and characterization of chitosan-g-aminoanthracene derivatives. These derivatives have shown high antibacterial activity against gram-negative bacteria like Escherichia coli (Přichystalová et al., 2014).

Optoelectronic Properties of Anthracene Derivatives

The synthesis and study of novel anthracene derivatives like 9-[3,5-bis(4′-N,N-diphenyl)amine]-phenylanthracene have been conducted to explore their UV-Vis absorption and fluorescence properties. These derivatives show potential for applications in the field of optoelectronics (Gao Xi-cun, 2013).

Acetate Selective Polyamine Receptor

A new amine receptor using anthracene and nitrophenyl groups has been designed, capable of binding anions through hydrogen bonds selectively in polar solvents like DMSO without protonation of amine (Lee & Kang, 2011).

Facile Synthesis of Fluorescent α-amino Acid

Researchers have developed a genetically encodable fluorescent α-amino acid, 4-phenanthracen-9-yl-l-phenylalanine, which emits greenish-blue light. This amino acid shows promise for broad applications in research, biotechnology, and pharmaceutical industries (Gupta, Garreffi, & Guo, 2020).

Reactions of Anthracene Cation Radicals

Studies have been conducted on the reactions of 9-substituted anthracene cation radicals with water or methanol, using an electron transfer stopped-flow method. This research provides insights into the reactivity and reaction mechanisms of these radicals (Matsui, Park, Otsuka, & Oyama, 2003).

Electroluminescent Properties of Anthracene Derivatives

A series of bis(10-phenylanthracen-9-yl) derivatives containing various heterocyclic moieties have been synthesized to explore their electroluminescent properties in multilayered devices. These materials exhibit efficient blue emission, making them suitable for optoelectronic applications (Kim et al., 2015).

Eigenschaften

IUPAC Name |

N-phenylanthracen-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-10-17(11-3-1)21-20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXLMMFDPYSZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C=CC=CC3=CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549130 | |

| Record name | N-Phenylanthracen-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15424-38-1 | |

| Record name | N-Phenylanthracen-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

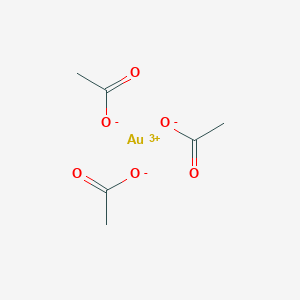

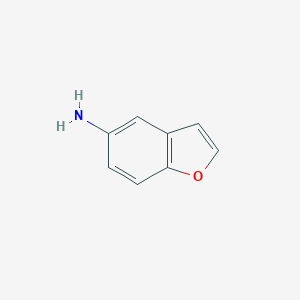

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

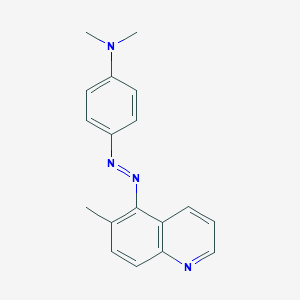

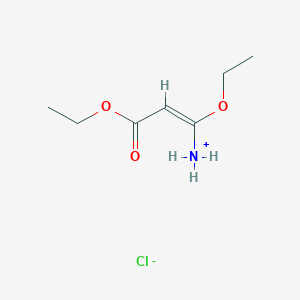

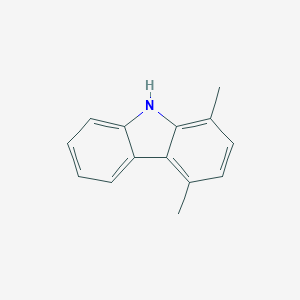

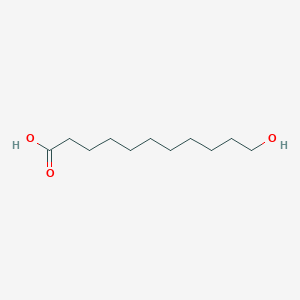

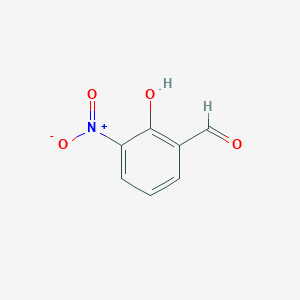

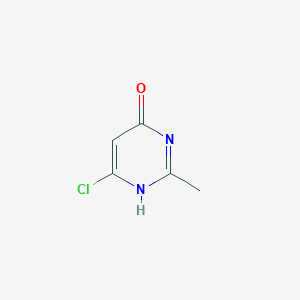

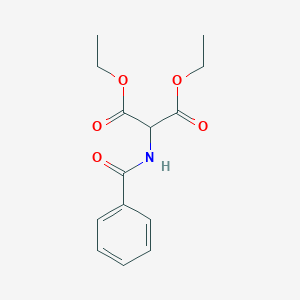

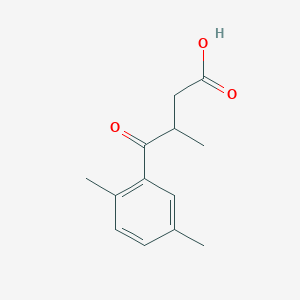

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.